molecular formula C15H11NO4 B14351362 2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid CAS No. 92498-18-5

2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid

Cat. No.: B14351362
CAS No.: 92498-18-5
M. Wt: 269.25 g/mol
InChI Key: SFONZUCJCDQNHE-VMPITWQZSA-N
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Description

2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a nitrophenyl group via an ethenyl linkage. This compound is notable for its conjugated system, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid typically involves a multi-step process:

    Nitration of Benzene: The initial step involves the nitration of benzene to produce nitrobenzene.

    Formation of 4-Nitrostyrene: Nitrobenzene undergoes a Wittig reaction with a suitable phosphonium ylide to form 4-nitrostyrene.

    Coupling with Benzoic Acid: The final step involves the coupling of 4-nitrostyrene with benzoic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Addition: The ethenyl linkage can participate in addition reactions, such as hydrogenation to form the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

    Addition: Hydrogen gas with a nickel catalyst.

Major Products

    Reduction: 2-[(E)-2-(4-aminophenyl)ethenyl]benzoic acid.

    Halogenation: 2-[(E)-2-(4-nitrophenyl)ethenyl]-4-chlorobenzoic acid.

Scientific Research Applications

2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The conjugated system allows for interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic Acid: Similar in structure but lacks the ethenyl linkage.

    2-[(E)-2-(4-aminophenyl)ethenyl]benzoic Acid: A reduced form of the target compound.

    4-Nitrostyrene: Contains the nitrophenyl and ethenyl groups but lacks the benzoic acid moiety.

Uniqueness

2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid is unique due to its combination of a nitrophenyl group, ethenyl linkage, and benzoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

92498-18-5

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid

InChI

InChI=1S/C15H11NO4/c17-15(18)14-4-2-1-3-12(14)8-5-11-6-9-13(10-7-11)16(19)20/h1-10H,(H,17,18)/b8-5+

InChI Key

SFONZUCJCDQNHE-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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